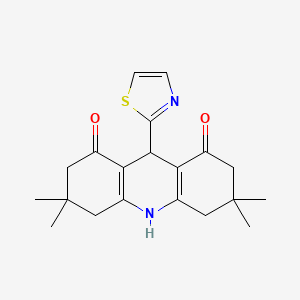

3,3,6,6-Tetramethyl-9-(1,3-thiazol-2-YL)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3,3,6,6-Tetramethyl-9-(1,3-thiazol-2-YL)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of acridinediones, which are characterized by their polycyclic structure and diverse functional groups.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,6,6-Tetramethyl-9-(1,3-thiazol-2-YL)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione typically involves multi-step organic reactions. One common method includes the condensation of appropriate thiazole derivatives with acridinedione precursors under controlled conditions. The reaction often requires catalysts and specific temperature and pressure settings to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Solvent recovery and recycling are also integral parts of the industrial synthesis to minimize waste and environmental impact.

化学反应分析

Electrophilic Substitution Reactions

The electron-rich acridinedione framework enables electrophilic substitution at specific positions. The hexahydro-acridinedione backbone provides multiple reactive sites, particularly at positions 3 and 6, where methyl groups are present. These substitutions are facilitated by the electron-donating effects of the thiazole ring.

Key Features :

-

Reactivity : Enhanced by conjugated π-systems in the acridinedione structure.

-

Conditions : Often require acidic or catalytic environments to activate electrophiles.

-

Applications : Used to introduce functional groups for further chemical transformations.

Cycloaddition Reactions

The compound undergoes [3+2]-cycloaddition reactions, a hallmark of its acridinedione core. These reactions are typically catalyzed by ionic liquids (e.g., [Bmim]Br) under thermal conditions (100°C), yielding complex spirooxindolo/acenaphthenothiopyrrolizidine derivatives.

| Reaction Type | Reagents/Conditions | Yield | Key Products |

|---|---|---|---|

| [3+2]-Cycloaddition | Ionic liquid ([Bmim]Br), 100°C | 92% (e.g., compound 8a ) | Spirooxindolo/acenaphthenothiopyrrolizidines |

| Decarboxylative Condensation | Acryloyl chloride, triethylamine | Good yields | O-acryloylacridinediones |

This methodology is environmentally friendly and efficient, forming three stereogenic carbons in a single step .

Thiazole Ring Reactions

The thiazole substituent at position 9 participates in metal coordination and nucleophilic aromatic substitution. Its sulfur atom is central to these interactions, enabling binding to enzymes or metal ions.

Mechanisms :

-

Coordination : Sulfur acts as a ligand, forming complexes with metal centers.

-

Substitution : Halogenation or alkylation at the thiazole ring under specific conditions.

Enzymatic Interactions and Docking Studies

Molecular docking simulations reveal potential binding to viral proteases (e.g., COVID-19 main protease). The thiazole group likely interacts with active-site residues through hydrogen bonding or hydrophobic interactions.

Key Findings :

科学研究应用

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that integrate thiazole and acridine moieties. Techniques such as nuclear magnetic resonance (NMR), high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy are employed for structural characterization .

Antitumor Activity

Recent studies have highlighted the compound's antitumor properties. It has been shown to inhibit the metabolic activity of various cancer cell lines. For instance:

- Study Findings : The compound demonstrated significant cytotoxic effects against cancer cell lines such as HCT116 (colon cancer), MCF7 (breast cancer), and HUH7 (liver cancer) with IC50 values indicating potent antiproliferative activity .

- Mechanism of Action : The hybrid structure combining thiazolidine-2,4-dione with acridine enhances its interaction with DNA and other cellular targets involved in cancer progression .

Antimicrobial Activity

In addition to its antitumor effects, this compound exhibits notable antimicrobial properties:

- Activity Spectrum : It has shown effectiveness against both gram-positive and gram-negative bacteria. Notably, it exhibited stronger activity against gram-positive strains such as Bacillus cereus and Bacillus thuringiensis .

- Potential Applications : This antimicrobial action suggests potential use in developing new antibiotics or adjunct therapies for bacterial infections.

Case Studies

-

Antitumor Efficacy :

- A study synthesized a series of acridine derivatives including 3,3,6,6-Tetramethyl-9-(1,3-thiazol-2-YL)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione. The derivatives were evaluated for their cytotoxicity against various cancer cell lines using the NCI-60 assay .

- Results indicated that these compounds could serve as lead candidates for further development into effective anticancer agents.

-

Antimicrobial Testing :

- Another investigation focused on the antimicrobial efficacy of this compound against various pathogens. The results demonstrated that it could inhibit the growth of several bacterial strains effectively .

- This positions the compound as a promising candidate for further research into new antimicrobial therapies.

作用机制

The mechanism of action of 3,3,6,6-Tetramethyl-9-(1,3-thiazol-2-YL)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through binding to enzymes or receptors, leading to alterations in cellular processes. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.

相似化合物的比较

Similar Compounds

- 3,3,6,6-Tetramethyl-9-(4-Methoxyphenyl)-3,4,6,7,9,10-hexahydroacridine-1,8-dione

- 2,2,2-Trichloro-N,N-bis(2-(2,2,2-trichloroacetamido)phenyl)acetamide

Uniqueness

Compared to similar compounds, 3,3,6,6-Tetramethyl-9-(1,3-thiazol-2-YL)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione stands out due to its unique thiazole moiety, which imparts distinct chemical and biological properties

生物活性

3,3,6,6-Tetramethyl-9-(1,3-thiazol-2-YL)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione (CAS Number: 853332-90-8) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, focusing on antimicrobial and anticancer activities.

Chemical Structure and Properties

The molecular formula of the compound is C20H24N2O2S, with a molecular weight of 356.5 g/mol. The structure includes a thiazole ring which is often associated with various biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C20H24N2O2S |

| Molecular Weight | 356.5 g/mol |

| CAS Number | 853332-90-8 |

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound. Notably:

- Antifungal Activity : In vitro tests have shown that derivatives of similar acridine compounds exhibit significant antifungal activity against various strains such as Fusarium oxysporum and Candida albicans. The Minimum Inhibitory Concentration (MIC) values were reported to be as low as 12.5 µg/mL for some derivatives . The presence of the thiazole moiety is believed to enhance this activity.

- Antibacterial Activity : The compound has also been evaluated for its antibacterial properties against a range of pathogens including Escherichia coli and Staphylococcus aureus. Studies indicate that some derivatives exhibit MIC values comparable to standard antibiotics .

Anticancer Activity

Research has highlighted the potential anticancer effects of the compound:

- Mechanism of Action : The compound's structure suggests it may interact with DNA or proteins involved in cell cycle regulation. Some studies have indicated that acridine derivatives can induce apoptosis in cancer cell lines through oxidative stress mechanisms .

- Case Studies : A notable study demonstrated that a related compound exhibited significant cytotoxicity against human cancer cell lines with IC50 values ranging from 10 to 30 µM. This suggests that similar derivatives could be effective in targeting cancer cells .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multicomponent reactions (MCRs), which are efficient for producing biologically active compounds. SAR studies indicate that modifications to the thiazole ring and acridine core can significantly affect biological activity.

属性

CAS 编号 |

853332-90-8 |

|---|---|

分子式 |

C20H24N2O2S |

分子量 |

356.5 g/mol |

IUPAC 名称 |

3,3,6,6-tetramethyl-9-(1,3-thiazol-2-yl)-2,4,5,7,9,10-hexahydroacridine-1,8-dione |

InChI |

InChI=1S/C20H24N2O2S/c1-19(2)7-11-15(13(23)9-19)17(18-21-5-6-25-18)16-12(22-11)8-20(3,4)10-14(16)24/h5-6,17,22H,7-10H2,1-4H3 |

InChI 键 |

JHZHNVKPRXSFNS-UHFFFAOYSA-N |

规范 SMILES |

CC1(CC2=C(C(C3=C(N2)CC(CC3=O)(C)C)C4=NC=CS4)C(=O)C1)C |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。